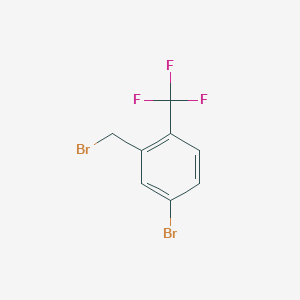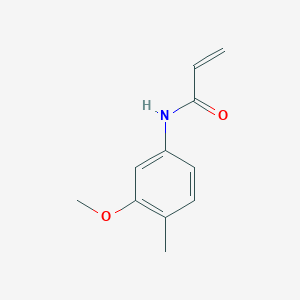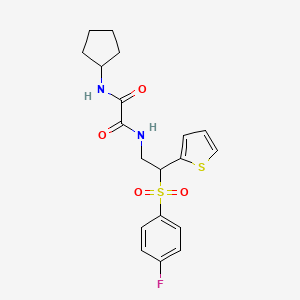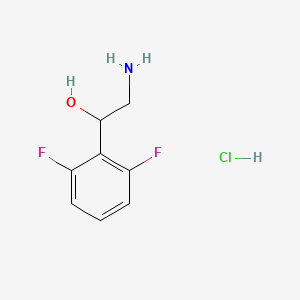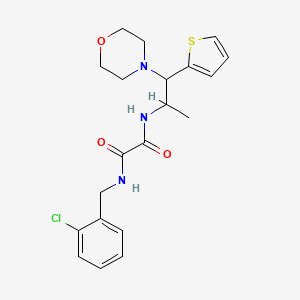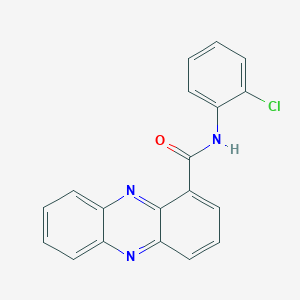
N-(2-氯苯基)吩嗪-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)phenazine-1-carboxamide is a chemical compound with the molecular formula C19H12ClN3O . It is a derivative of phenazine, a nitrogen-containing heterocyclic compound . Phenazine derivatives are known for their broad-spectrum biological activities, including antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic properties .
Synthesis Analysis
The synthesis of phenazine derivatives like N-(2-chlorophenyl)phenazine-1-carboxamide often involves microbial biosynthesis . For instance, a biocontrol bacterium, Pseudomonas chlororaphis HT66, has been engineered to enhance the biosynthesis of phenazine-1-carboxamide (PCN), a phenazine derivative . The yield of PCN by the wild-type strain HT66 was 424.87 mg/L at 24 h .Molecular Structure Analysis
The molecular structure of N-(2-chlorophenyl)phenazine-1-carboxamide can be analyzed using various spectroscopic techniques. For instance, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to identify and characterize the compound .科学研究应用
- PCN 表现出有效的抗菌特性。它已被研究用于抑制各种细菌和真菌的生长。 研究人员已经探索了它作为传统抗生素替代品的潜力,因为抗生素耐药菌株的兴起 .
- 研究表明,PCN 衍生物具有抗癌活性。这些化合物抑制细胞活力、DNA 合成,并在癌细胞中诱导细胞周期阻滞和凋亡。 吩嗪分子的氧化还原活性有助于它们的抗肿瘤作用 .
- PCN 对真菌植物病原体具有强烈的拮抗作用。 研究人员已经设计了细菌菌株以增强 PCN 的生物合成,使其成为农业生物防治中有前途的先导分子 .
- 吩嗪类化合物,包括 PCN,已被探索用作 PDT 的光敏剂化合物。PDT 是一种治疗方法,可以破坏异常细胞生长(如癌症)并灭活微生物。 PCN 在这种情况下显示出希望 .
- PCN 衍生物已证明对寄生虫具有活性。 它们的氧化还原特性有助于它们在破坏寄生虫代谢和生存方面有效 .
- 研究人员已经研究了与 PCN 相关的生物合成途径、调节机制和生产过程。 已经探索了工程策略以优化微生物宿主中的 PCN 生产 .
抗菌活性
抗癌潜力
对抗真菌植物病原体的生物防治剂
光动力疗法 (PDT)
抗寄生虫特性
生物生产和工程策略
未来方向
The future directions for research on N-(2-chlorophenyl)phenazine-1-carboxamide could involve further exploration of its biological activities and potential applications. For instance, Pseudomonas chlororaphis HT66 could be further modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives .
作用机制
Target of Action
N-(2-chlorophenyl)phenazine-1-carboxamide, hereafter referred to as the compound, primarily targets fungal phytopathogens . The compound has been found to be strongly antagonistic to Rhizoctonia solani, a soil-borne fungal pathogen . The compound’s primary targets are the cell wall and cell membrane of the pathogen .
Mode of Action
The compound interacts with its targets by inhibiting their normal functions . It causes changes in the microscopic morphology of R. solani, leading to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . It also causes the cell wall to separate, the subcellular organelles to disintegrate, and the septum to disappear .
Biochemical Pathways
The compound affects several biochemical pathways. It significantly impacts cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . It also affects significant metabolic pathways such as steroid biosynthesis and ABC transporters .
Result of Action
The compound’s action results in significant molecular and cellular effects. It causes the mycelium of R. solani to produce a red secretion and exhibit progressive creeping growth . The compound also leads to significant changes in gene expression, with 6838 differentially expressed genes (DEGs) under treatment, including 291 significant DEGs .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound was found to be effective in the rhizosphere of plants, suggesting that it may be influenced by factors such as soil pH, moisture, and temperature . .
生化分析
Biochemical Properties
N-(2-chlorophenyl)phenazine-1-carboxamide interacts with various enzymes and proteins. The novel amidase PcnH initiates the degradation of N-(2-chlorophenyl)phenazine-1-carboxamide in Sphingomonas histidinilytica DS-9 . PcnH catalyzes the hydrolysis of the amide bond of N-(2-chlorophenyl)phenazine-1-carboxamide to produce phenazine-1-carboxylic acid (PCA) .
Cellular Effects
The effects of N-(2-chlorophenyl)phenazine-1-carboxamide on cells and cellular processes are complex. It has been found to modify cellular redox states and contribute to biofilm formation . It also serves as an electron shuttle to alternate terminal acceptors and acts as a cell signal that regulates patterns of gene expression .
Molecular Mechanism
The molecular mechanism of action of N-(2-chlorophenyl)phenazine-1-carboxamide involves several steps. The initial step is catalyzed by the amidase PcnH, which hydrolyzes the amide bond of N-(2-chlorophenyl)phenazine-1-carboxamide to produce PCA . Subsequent degradation steps involve PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .
Temporal Effects in Laboratory Settings
The degradation of N-(2-chlorophenyl)phenazine-1-carboxamide by the amidase PcnH is a key step in its metabolism .
Metabolic Pathways
N-(2-chlorophenyl)phenazine-1-carboxamide is involved in several metabolic pathways. The initial degradation step is catalyzed by the amidase PcnH, which hydrolyzes the amide bond of N-(2-chlorophenyl)phenazine-1-carboxamide to produce PCA . Subsequent degradation steps involve PCA 1,2-dioxygenase and 1,2-dihydroxyphenazine dioxygenase .
属性
IUPAC Name |
N-(2-chlorophenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOQQWSFYVWPAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
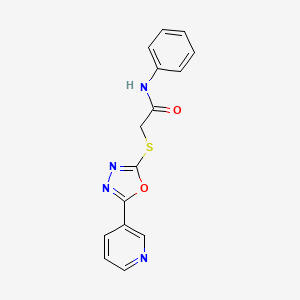
![4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2406032.png)
![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)
![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)
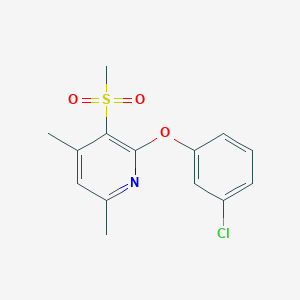
![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)
![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)
